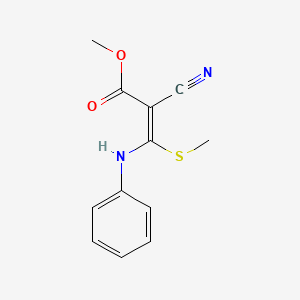

methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate

Beschreibung

Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate is an organic compound with a complex structure that includes cyano, methylthio, and phenylamino groups

Eigenschaften

IUPAC Name |

methyl (E)-3-anilino-2-cyano-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-12(15)10(8-13)11(17-2)14-9-6-4-3-5-7-9/h3-7,14H,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXRZNLMAKMUHE-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(NC1=CC=CC=C1)SC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C(\NC1=CC=CC=C1)/SC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate typically involves the reaction of methyl cyanoacetate with methylthiol and aniline under specific conditions. The reaction is carried out in the presence of a base such as sodium methoxide in methanol, which facilitates the formation of the desired product through nucleophilic substitution and subsequent condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Introduction of various functional groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the phenylamino group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (2E)-3-(phenylamino)-2-(phenylformamido)prop-2-enoate: Similar structure but with a phenylformamido group instead of a cyano group.

Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate: Contains an acridinyl group, leading to different reactivity and applications.

Uniqueness

Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate is unique due to the presence of the cyano and methylthio groups, which confer distinct reactivity and potential for diverse applications in synthesis and industry.

Biologische Aktivität

Methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, drawing from a variety of research studies and reviews.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyano group, a methylsulfanyl moiety, and a phenylamino group. The molecular formula is C13H14N2OS, with a molecular weight of 250.33 g/mol. The arrangement of these functional groups contributes to its biological activity.

Synthesis

The synthesis of methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate typically involves multi-step organic reactions. Key steps include:

- Formation of the cyano group : Achieved through the reaction of an aldehyde with a cyanide source under basic conditions.

- Introduction of the methylsulfanyl group : This can be accomplished via thiolation reactions using suitable thiol reagents.

- Formation of the enamine structure : Involves condensation reactions with amines and carbonyl compounds under controlled conditions.

The biological activity of methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate signal transduction pathways and gene expression, leading to significant pharmacological effects.

Pharmacological Effects

Research has highlighted several biological activities associated with this compound:

- Antitumor Activity : Studies indicate that derivatives of similar structures exhibit potent inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor progression.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers such as cytokines (IL-1β and TNFα) in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Data Tables

| Biological Activity | Observations | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduced IL-1β and TNFα production | |

| Antimicrobial | Potential activity against bacterial strains |

Case Studies

- Antitumor Activity : A study investigated the effect of methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 25 μM, correlating with increased apoptosis markers.

- Anti-inflammatory Effects : In vivo models using CFA-induced paw edema demonstrated that the compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.